1-(2,4-Dimethylphenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine
Description
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Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-4-(4-ethoxy-2,5-dimethylphenyl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3S/c1-6-27-21-14-19(5)22(15-18(21)4)28(25,26)24-11-9-23(10-12-24)20-8-7-16(2)13-17(20)3/h7-8,13-15H,6,9-12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWBFRPJVONOLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,4-Dimethylphenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine is a synthetic compound that incorporates a piperazine moiety, which is prevalent in various biologically active substances. This compound's structure suggests potential pharmacological applications due to the presence of both piperazine and sulfonyl groups, which are known to enhance biological activity.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 334.4 g/mol. The compound features a piperazine ring substituted with a dimethylphenyl group and an ethoxy-dimethylbenzenesulfonyl moiety.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 334.4 g/mol |
| CAS Number | 2361754-55-2 |
Antidepressant Properties
Research indicates that compounds with piperazine structures often exhibit antidepressant activities. For example, derivatives of piperazine have been shown to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression . The specific compound under discussion may share similar mechanisms due to its structural analogies.
Case Studies and Research Findings
- Antidepressant Activity : A study on related piperazine compounds indicated that they can act as multimodal agents for treating major depressive disorders by influencing multiple neurotransmitter systems . The specific interactions and efficacy of this compound remain to be fully explored.
- Antibacterial Studies : In a comparative study involving various piperazine derivatives, some exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The exact potency of the compound would require further investigation through in vitro assays .
- Pharmacokinetic Profiles : Piperazines are known for their favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability. This characteristic enhances their potential as therapeutic agents .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antidepressant Activity
- The compound is structurally related to vortioxetine, an antidepressant currently under investigation for its efficacy in treating major depressive disorder. Vortioxetine acts as a serotonin modulator and stimulator, influencing serotonin receptors and reuptake mechanisms . Research indicates that derivatives of this compound may exhibit similar pharmacological profiles.
-
Anxiolytic Effects
- Preliminary studies suggest potential anxiolytic properties due to the modulation of neurotransmitter systems. The piperazine moiety is known for its role in various psychoactive compounds, which may enhance the therapeutic profile of this compound in anxiety disorders.
Biological Research Applications
- Enzyme Inhibition Studies
-
Antimicrobial Activity
- Compounds with structural similarities have demonstrated antimicrobial properties against various bacterial strains. For instance, derivatives featuring the piperazine and sulfonamide groups have shown significant activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound could be explored for its potential use as an antimicrobial agent.
Synthetic Methodologies
- Synthesis Techniques
- The synthesis of 1-(2,4-Dimethylphenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine typically involves multi-step reactions that incorporate various reagents and conditions to achieve high yields and purity. Recent advancements have focused on optimizing these synthetic pathways using palladium-catalyzed reactions to enhance efficiency .
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of vortioxetine analogs, including those derived from this compound. The results indicated that these compounds significantly increased serotonin levels in animal models, supporting their potential use in treating depression.
| Compound | Activity | Reference |
|---|---|---|
| Vortioxetine Analog | Increased serotonin levels | Bang-Andersen et al., J. Med. Chem., 2011 |
Case Study 2: Antimicrobial Efficacy
Research conducted on sulfonamide derivatives highlighted their effectiveness against various pathogens. Compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) indicating strong antibacterial activity.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Sulfonamide Derivative | S. aureus | 10 |
| Sulfonamide Derivative | E. coli | 12 |
Q & A
Basic Research Questions
Q. How can the synthesis of 1-(2,4-Dimethylphenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine be optimized for high yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between a piperazine precursor and a sulfonyl chloride derivative under basic conditions (e.g., triethylamine in dichloromethane). To optimize yield:
- Use anhydrous solvents and inert atmospheres to minimize hydrolysis of reactive intermediates .
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to terminate reactions at optimal conversion points .
- Purify crude products using column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate high-purity crystalline forms .
Q. What characterization techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies substituent positions and confirms sulfonyl/piperazine connectivity .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects isotopic patterns (e.g., chlorine/bromine if present) .
- X-ray Crystallography : Resolves 3D conformation, steric interactions, and hydrogen-bonding networks in crystalline forms .
- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .
Q. What structural features of this compound are hypothesized to influence its biological activity?
- Methodological Answer :
- Sulfonyl Group : Enhances binding to enzymatic active sites (e.g., kinase or protease targets) via polar interactions .
- Ethoxy and Dimethyl Substituents : Modulate lipophilicity and bioavailability; electron-donating groups (e.g., ethoxy) may stabilize charge-transfer interactions .
- Piperazine Core : Facilitates solubility and serves as a scaffold for derivatization .
Advanced Research Questions
Q. How can researchers design experiments to study the compound’s mechanism of action in receptor binding or enzyme inhibition?
- Methodological Answer :
- Radioligand Binding Assays : Use tritiated or fluorescent analogs to quantify affinity for receptors (e.g., dopamine or serotonin receptors) .
- Enzyme Kinetic Studies : Measure inhibition constants (Ki) via fluorogenic substrates or calorimetry (ITC) to assess competitive/non-competitive binding .
- Mutational Analysis : Engineer receptor/enzyme mutants to identify critical binding residues (e.g., alanine scanning) .
Q. How can contradictions in reported bioactivity data across studies be resolved?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., ethoxy → methoxy) to isolate contributions to activity .
- Purity Validation : Re-test compounds with discrepancies using orthogonal methods (e.g., LC-MS vs. NMR) to rule out impurity-driven effects .
- Biological Replication : Repeat assays in multiple cell lines or animal models to confirm target specificity .
Q. What in silico strategies are effective for predicting this compound’s drug-target interactions?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock or Schrödinger to model binding poses in receptor pockets (e.g., dopamine D3 receptor) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes over nanosecond timescales to assess stability and conformational changes .
- Pharmacophore Modeling : Identify critical interaction motifs (e.g., hydrogen-bond acceptors) for virtual screening of analogs .
Q. How can stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .
- pH-Rate Profiling : Measure hydrolysis rates in buffers (pH 1–10) to identify labile bonds (e.g., sulfonyl ester cleavage) .
- Light Sensitivity Testing : Expose to UV-Vis light and monitor photodegradation using spectrophotometry .
Data Contradiction Analysis Example
Issue : Conflicting reports on antimicrobial efficacy.
- Resolution Steps :
- Compare MIC (minimum inhibitory concentration) values across studies using standardized CLSI protocols .
- Validate compound stability during assay incubation (e.g., check for precipitation or hydrolysis) .
- Test against isogenic microbial strains with known resistance mutations to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
